molecular formula C5H3ClIN3O2 B2611161 4-Chloro-3-iodo-5-nitropyridin-2-amine CAS No. 1310729-70-4

4-Chloro-3-iodo-5-nitropyridin-2-amine

Cat. No.: B2611161
CAS No.: 1310729-70-4
M. Wt: 299.45
InChI Key: MQLJBCPFYLVQQL-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3ClIN3O2 and a molecular weight of 299.45 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-5-nitropyridin-2-amine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of 4-chloro-3-iodopyridine, followed by amination. The nitration step introduces the nitro group at the desired position, and subsequent amination introduces the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-5-nitropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amino-substituted pyridines.

Scientific Research Applications

4-Chloro-3-iodo-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to participate in various chemical reactions, which can modulate biological pathways. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-iodo-3-nitropyridin-2-amine: Similar structure but different position of the nitro group.

    4-Chloro-3-nitropyridin-2-amine: Lacks the iodine atom.

    3-Iodo-4-nitropyridin-2-amine: Different position of the chlorine and nitro groups.

Uniqueness

4-Chloro-3-iodo-5-nitropyridin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

4-chloro-3-iodo-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLJBCPFYLVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310729-70-4
Record name 4-chloro-3-iodo-5-nitropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-chloro-3-iodopyridin-2-amine (4.00 g, 15.7 mmol, Adesis) in concd H2SO4 (45 mL) was cooled to about 0° C. in an ice bath. Potassium nitrate (3.50 g, 34.6 mmol) was added in four portions over about 10 min. The resulting solution was stirred at about 0° C. for about 1 h, then at ambient temperature for about 4 h. The reaction mixture was slowly poured over crushed ice (total volume 1 L) resulting in formation of a solid that was collected by vacuum filtration and dried under vacuum to give 4-chloro-3-iodo-5-nitropyridin-2-amine (2.2 g, 47%) as a yellow solid: LC/MS (Table 1, Method c) Rt=1.48 min; MS m/z 298 (M−H)−.
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4 g
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45 mL
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Potassium nitrate
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3.5 g
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Synthesis routes and methods III

Procedure details

A solution of 4-chloro-3-iodopyridin-2-amine (0.25 g, 0.982 mmol, Boa Pharma) in concd H2SO4 (1.95 mL) was cooled to about 0° C. before the portion wise addition of potassium nitrate (0.21 g, 2.2 mmol) over 10 min. The reaction was stirred for about 4 h at about 0° C. The reaction mixture was slowly pipetted over a solution of ammonium hydroxide and crushed ice (10 mL) in an ice bath. The pH of the reaction was maintained above 9 by the incremental addition of ammonium hydroxide. The resulting precipitate is filtered and dried to afford 4-chloro-3-iodo-5-nitropyridin-2-amine (0.085 g, 29%) as a green-tinted solid LC/MS (Table 1, Method n) Rt=0.64 min; MS m/z: 298 (M−H)−.
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0.25 g
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potassium nitrate
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0.21 g
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10 mL
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